Tert-butyl (2S,3S)-2-ethyl-3-hydroxypyrrolidine-1-carboxylate
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Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as tert-butyl glycinate can be synthesized using glycine as a raw material . The process involves the reaction of glycine with ethyl tert-butyl ester under acid catalysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Similar compounds, such as tert-butyl glycinate, can undergo a variety of reactions, including condensation with hydrazines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds, such as tert-butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride, are solid at room temperature and have a molecular weight of around 223.74 g/mol .Mechanism of Action
Target of Action
Tert-butyl (2S,3S)-2-ethyl-3-hydroxypyrrolidine-1-carboxylate is a type of tertiary butyl ester, which finds large applications in synthetic organic chemistry . The primary targets of this compound are a variety of organic compounds, into which the tert-butoxycarbonyl group is introduced .
Mode of Action
The compound interacts with its targets through a direct introduction of the tert-butoxycarbonyl group . This interaction results in the transformation of the target organic compounds, enhancing their efficiency and versatility .
Biochemical Pathways
The compound plays a significant role in biosynthetic and biodegradation pathways . It is used in chemical transformations, highlighting the unique reactivity pattern elicited by the crowded tert-butyl group . The compound’s action affects these pathways, leading to downstream effects that contribute to its applications in synthetic organic chemistry .
Pharmacokinetics
A related compound, tert-butyl (2s,3s)-2-amino-3-methylpentanoate hydrochloride, is reported to have high gastrointestinal absorption and is bbb permeant
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its ability to transform a variety of organic compounds . The introduction of the tert-butoxycarbonyl group into these compounds enhances their efficiency and versatility, making them more applicable in synthetic organic chemistry .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the synthesis of tertiary butyl esters, including Tert-butyl (2S,3S)-2-ethyl-3-hydroxypyrrolidine-1-carboxylate, has been developed using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to the batch process .
Safety and Hazards
properties
IUPAC Name |
tert-butyl (2S,3S)-2-ethyl-3-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-8-9(13)6-7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNZIWCMCVTDIC-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCN1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H](CCN1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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